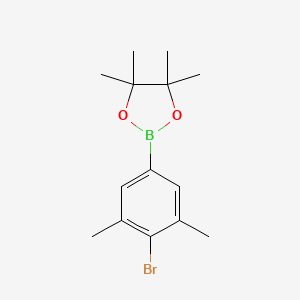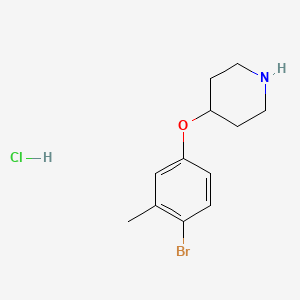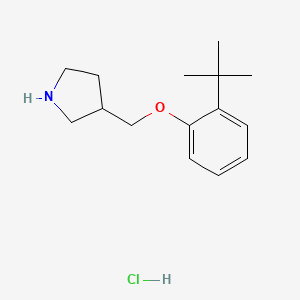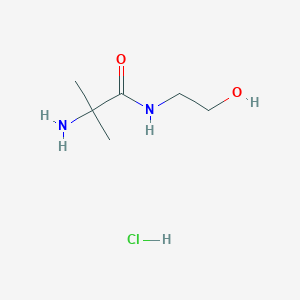
2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is related to “(4-Bromo-3,5-dimethylphenyl)boronic acid”, which has a CAS Number of 1451391-45-9 . The compound is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of related compounds has been discussed in the literature. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is represented by the InChI Code 1S/C8H10BBrO2/c1-5-3-7 (9 (11)12)4-6 (2)8 (5)10/h3-4,11-12H,1-2H3 .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been reported in the literature . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical and Chemical Properties Analysis
The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 228.88 .
Scientific Research Applications
Enhanced Brightness Emission-Tuned Nanoparticles
2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of enhanced brightness emission-tuned nanoparticles. These nanoparticles, created from heterodifunctional polyfluorene building blocks, exhibit bright fluorescence emission with high quantum yields. This compound aids in the formation of stable nanoparticles with applications in various fields including material science and possibly medical imaging (Fischer, Baier, & Mecking, 2013).
Synthesis of Boron-Containing Stilbene Derivatives
This compound is instrumental in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have significant potential in the development of new materials for technologies like Liquid Crystal Displays (LCDs). Their relevance extends to investigating therapeutic potential for neurodegenerative diseases (Das et al., 2015).
Lipogenic Inhibitors in Medical Research
In medical research, this compound is used in the synthesis of lipogenic inhibitors. These inhibitors show promise in suppressing lipogenic gene expression in hepatocytes, which can be integral in the development of new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Palladium-Catalyzed Silaboration
It plays a role in the palladium-catalyzed silaboration of allenes. This process is important for synthesizing various silylallylboronates, which have applications in organic synthesis and potentially in pharmaceutical research (Chang, Rayabarapu, Yang, & Cheng, 2005).
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
The compound is used in synthesizing mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives have shown inhibitory activity against serine proteases, indicating potential medical applications, especially in thrombotic disorders (Spencer et al., 2002).
Applications in Polymer Science
This compound is integral in the synthesis of regioregular polyalkylthiophenes, which are important in polymer science. These polymers have potential applications in electronic devices and materials engineering (Liversedge et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The reaction is mild and tolerant of various functional groups, making it a versatile tool in the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its stability, ease of preparation, and environmental benignity make it a valuable reagent in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is mild and tolerant of various functional groups, making it adaptable to a wide range of environments .
Safety and Hazards
The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” has several safety considerations. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGJZWJQZPOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)

![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)


![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)
![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)
